molecular formula C11H9NO2 B1499567 3-Methylquinoline-5-carboxylic acid CAS No. 94975-86-7

3-Methylquinoline-5-carboxylic acid

Cat. No.: B1499567
CAS No.: 94975-86-7
M. Wt: 187.19 g/mol
InChI Key: LWRCEDZWWSKNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylquinoline-5-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Methylquinoline-5-carboxylic acid (MQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MQCA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MQCA is characterized by a quinoline ring with a methyl group at the third position and a carboxylic acid group at the fifth position. This unique structure contributes to its reactivity and biological properties.

The biological activity of MQCA is primarily attributed to its ability to interact with various molecular targets:

  • DNA Binding : MQCA has been shown to act as a minor groove binder, facilitating interactions with DNA. This property is crucial for its potential as an anticancer agent, as it can interfere with DNA replication and transcription processes .
  • Enzyme Inhibition : MQCA derivatives have been investigated for their inhibitory effects on enzymes like cyclooxygenase-2 (COX-2), which is linked to inflammation and cancer progression. Inhibiting COX-2 may disrupt tumor growth and metastasis.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of MQCA and its derivatives:

  • Antitubercular Activity : Research indicates that certain arylated quinoline carboxylic acids, including MQCA derivatives, exhibit potent activity against Mycobacterium tuberculosis. One study identified compounds with IC50 values in the low micromolar range, indicating significant potential for tuberculosis treatment .
  • Antibacterial Activity : MQCA has demonstrated effectiveness against various gram-positive and gram-negative bacteria. A series of related compounds were synthesized and tested, revealing promising in vitro antibacterial activity .

Anticancer Activity

MQCA's potential as an anticancer agent has been explored through various in vitro studies:

  • Cell Line Studies : In vitro assays on cancer cell lines have shown that MQCA can induce apoptosis and inhibit cell proliferation. The interaction with DNA enhances its efficacy as a chemotherapeutic agent .

Case Studies

  • Inhibition of COX-2 : A study focusing on the synthesis of MQCA derivatives found that specific substitutions at the 5-position enhanced COX-2 inhibition, suggesting a structure-activity relationship that could be exploited for drug development against cancer.
  • DNA Interaction Studies : Fluorescence microscopy was used to visualize the binding of MQCA derivatives to DNA, confirming their role as minor groove binders. This interaction was correlated with cytotoxic effects in cancer cell lines, supporting their potential use in cancer therapy .

Comparative Analysis

To better understand the biological activity of MQCA, it is useful to compare it with other quinoline derivatives:

CompoundStructure CharacteristicsBiological Activity
This compoundMethyl at C3, carboxylic acid at C5Antimicrobial, anticancer
Quinoline-4-carboxylic acidLacks methyl group at C3Limited activity
2-Methylquinoline-4-carboxylic acidMethyl at C2Varies in potency

Properties

IUPAC Name

3-methylquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-5-9-8(11(13)14)3-2-4-10(9)12-6-7/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRCEDZWWSKNNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90668618
Record name 3-Methylquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94975-86-7
Record name 3-Methylquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90668618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylquinoline-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Methylquinoline-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Methylquinoline-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Methylquinoline-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Methylquinoline-5-carboxylic acid
Reactant of Route 6
3-Methylquinoline-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.